NDSB-195

Description

Overview of NDSB Compounds as Protein Solubilizing Agents

NDSBs are characterized by their amphiphilic nature, possessing both hydrophilic sulfobetaine (B10348) groups and short hydrophobic chains. This structural arrangement confers unique properties that differentiate them from conventional detergents, allowing them to effectively solubilize proteins without inducing denaturation or aggregation. fishersci.camybiosource.comfishersci.cafishersci.ca

Distinction from Traditional Detergents (e.g., absence of micelle formation)

A fundamental distinction between NDSBs and traditional detergents lies in their behavior in aqueous solutions. Traditional detergents, being amphipathic molecules with well-defined hydrophobic tails and hydrophilic head groups, aggregate to form organized spherical structures known as micelles above a certain concentration, termed the Critical Micelle Concentration (CMC). mybiosource.comfishersci.iefishersci.cafishersci.comuni-freiburg.de This micelle formation is crucial for their solubilizing action but can also lead to protein denaturation or the formation of mixed micelles with proteins, potentially altering their native state. mybiosource.comfishersci.iefishersci.ca

In contrast, NDSBs possess significantly shorter hydrophobic chains. mybiosource.commybiosource.com This structural characteristic prevents them from aggregating to form micelles, even at high concentrations, typically greater than 2.0 M. fishersci.camybiosource.comfishersci.cafishersci.cafishersci.iefishersci.cauni-freiburg.demybiosource.comatamankimya.comuni.lu Consequently, NDSBs function as mild solubilizing agents that interact with proteins without forming a micellar environment, thereby preserving the protein's native conformation and activity. fishersci.cafishersci.camybiosource.com

Ease of Removal (e.g., by dialysis)

The relatively small size and non-micelle-forming nature of NDSBs contribute to their ease of removal from protein solutions. fishersci.camybiosource.comfishersci.camybiosource.comuni.luymilab.comfishersci.com Dialysis is a common and effective method for removing NDSBs. fishersci.camybiosource.comfishersci.camybiosource.comuni.luymilab.comfishersci.com This is a significant advantage in protein purification workflows, as it allows for the isolation of proteins free from the solubilizing agent, which is often necessary for downstream applications like crystallization or functional studies. mybiosource.comvulcanchem.comtargetmol.comnih.gov

Historical Context and Emergence of NDSB-195 in Structural Biology

The concept of non-detergent sulfobetaines as mild protein solubilizing agents gained prominence in the mid-1990s, with early research highlighting their utility in protein purification and refolding. atamankimya.comymilab.comciteab.comatamanchemicals.com This new class of compounds offered a solution to the challenges posed by traditional detergents, which often led to protein denaturation or aggregation, particularly for membrane proteins or those prone to misfolding. fishersci.commybiosource.com

This compound (Dimethylethylammonium-1-propanesulfonate) emerged as a notable member within the NDSB family due to its effective protein solubilizing and anti-aggregation properties at non-denaturing concentrations. fishersci.caymilab.comnih.gov Its application has been particularly significant in structural biology, where obtaining stable, soluble, and non-aggregated protein samples is paramount for techniques like X-ray crystallography and NMR spectroscopy. This compound has been successfully utilized as an additive in protein crystallization formulations, enhancing protein solubility and stability, and even facilitating the crystallization of challenging macromolecules. fishersci.cafishersci.caereztech.comymilab.comsigmaaldrich.com A notable example of its impact in structural biology is its use in the crystal structure determination of the Eed protein, demonstrating its role in stabilizing proteins for high-resolution structural analysis. Its ability to prevent protein aggregation and aid in the renaturation of chemically and thermally denatured proteins has solidified its position as a valuable tool in the pursuit of protein structural and functional characterization. ymilab.comnih.gov

Significance of this compound in Addressing Protein Research Challenges (e.g., aggregation, refolding, crystallization)

This compound, specifically, has demonstrated significant utility in overcoming common challenges in protein research, such as protein aggregation, inefficient refolding, and difficulties in crystallization.

Protein Aggregation

Protein aggregation is a major impediment in protein research, often leading to loss of protein function and complicating purification processes. This compound is widely recognized for its ability to prevent and reduce protein aggregation hamptonresearch.commerckmillipore.comhopaxfc.comsigmaaldrich.comsigmaaldrich.com. Studies have shown that this compound can prevent the formation of aggregates, such as those induced in bovine serum albumin (BSA) by reduction, particularly in the early stages of aggregation mrs-j.org. Its mechanism involves inhibiting the destruction of α-helical structures and preventing hydrophobic interactions between β-sheet domains, thereby maintaining protein integrity mrs-j.org. Rather than directly binding to protein molecules, this compound appears to influence the solvent environment surrounding the protein surface, which contributes to its anti-aggregation effects mrs-j.org. Furthermore, this compound has been observed to suppress the oligomerization of problematic compounds, highlighting its broader utility in biochemical applications sigmaaldrich.comsigmaaldrich.com. Research on ubiquitin has revealed that this compound can enhance the microsecond-millisecond dynamics of specific protein loops, such as the β4-α2 loop, while simultaneously increasing the protein's stability against denaturation, demonstrating a unique dual role in protein stabilization and flexibility sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net.

Protein Refolding

The efficient refolding of denatured proteins, particularly those expressed as insoluble inclusion bodies in bacterial systems, is critical for obtaining functional proteins. This compound facilitates the renaturation of both chemically and thermally denatured proteins hamptonresearch.commerckmillipore.comhopaxfc.comsigmaaldrich.comsigmaaldrich.com. It plays a crucial role in assisting the refolding of proteins derived from inclusion bodies and bacterial expression systems hamptonresearch.comfujifilm.cominterchim.fr. For instance, NDSBs have been shown to enhance lysozyme (B549824) refolding yields by up to 12-fold researchgate.net. In the context of bone morphogenetic protein-2 (BMP-2), which is often expressed as inclusion bodies in Escherichia coli, this compound, as a zwitterionic agent, contributed to the highest yield of BMP-2 dimers in refolding buffers researchgate.net. This highlights its effectiveness in improving the yield of properly folded proteins.

Protein Crystallization

Protein crystallization is a bottleneck in structural biology, and this compound has emerged as a valuable additive to improve crystallization outcomes hamptonresearch.cominterchim.frtcichemicals.comhamptonresearch.commerckmillipore.commoleculardimensions.comnih.gov. It has been successfully used to obtain highly diffracting crystals of hen egg-white lysozyme, even under conditions typically unfavorable for crystallization, such as acidic pH with ammonium (B1175870) sulfate (B86663) as a precipitant hamptonresearch.comnih.gov. In such cases, this compound enabled the formation of triclinic unit cell crystals that diffracted to 2 Å resolution, whereas its absence resulted in amorphous precipitates nih.gov.

This compound significantly enhances protein solubility, a critical factor for successful crystallization. For example, it nearly tripled the solubility of lysozyme at a concentration of 0.75 M this compound in the presence of sodium chloride hamptonresearch.com. This increased solubility also correlates with an improved crystal growth rate hamptonresearch.com. Comparisons using Wilson plots have indicated that crystals grown in the presence of this compound are of comparable or superior quality to those grown without it hamptonresearch.com.

Table 1: Effect of this compound on Lysozyme Solubility (at 20°C and pH 4.6 with Sodium Chloride) hamptonresearch.com

| This compound Concentration (M) | Relative Lysozyme Solubility Increase |

| 0.25 | ~2-fold |

| 0.75 | ~3-fold |

This compound has also been instrumental in addressing specific crystallization challenges, such as crystal twinning. For Desulfovibrio Gigas type II ferredoxin, this compound reduced twinning and led to the growth of a new crystal form hamptonresearch.com. It has also been successfully applied to increase the crystal size of malate (B86768) dehydrogenase (MDH), with crystal dimensions increasing from 0.1 mm to 0.4 mm hamptonresearch.com. Furthermore, this compound has been utilized in the preparation and crystallization of complex biological assemblies, such as the DNA-binding domain of the Ets transcription factor in complex with target DNA, improving both stability and crystal quality for X-ray diffraction analysis sigmaaldrich.comsigmaaldrich.com. When using NDSBs, it is generally recommended to add them before the precipitant, and if crystallization does not occur, the precipitant concentration should be gradually increased, as NDSBs are solubilizing agents interchim.frhamptonresearch.com.

Structure

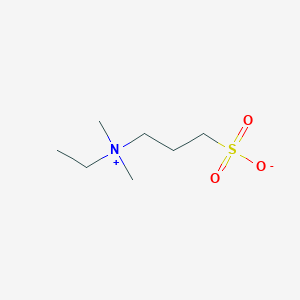

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCRHRDBFDCWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160255-06-1 | |

| Record name | 5 dimethylethyl-(3-sulfopropyl)ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Ndsb 195 Action on Proteins

Molecular Interactions of NDSB-195 with Protein Hydrophobic Regions

NDSB compounds, including this compound, are characterized by a zwitterionic structure comprising a hydrophilic sulfobetaine (B10348) group and a short hydrophobic group hamptonresearch.cominterchim.frsoltecventures.comsigmaaldrich.com. This unique amphiphilic design is crucial for their interactions with proteins. It has been hypothesized that the short hydrophobic segment of NDSBs interacts with the hydrophobic regions of proteins, thereby playing a role in preventing aggregation during protein renaturation hamptonresearch.comsoltecventures.comsigmaaldrich.com.

Research indicates that this compound influences proteins not necessarily through strong, direct binding, but by affecting the solvent environment surrounding the protein surface mrs-j.org. This suggests a mechanism where this compound modulates the hydration shell or local solvent properties around hydrophobic patches on the protein, rather than forming stable, high-affinity complexes. Studies employing chemical shift perturbation analyses have shown that residues affected by this compound are often located at the junctions between beta-strands (or 3(10)-helices) and loops, irrespective of their chemical properties nih.gov. The observed apparent dissociation constants for these interactions typically range from 0.04 M to 3 M, signifying weak and reversible interactions between this compound and protein molecules nih.govresearchgate.net. This weak interaction is amplified with increasing hydrophobicity and molecular weight in related sulfobetaine polymers, suggesting a general principle for this class of compounds researchgate.net.

Influence of this compound on Protein Conformation and Dynamics

This compound exerts a multifaceted influence on protein conformation and dynamics, contributing to both stability and functional flexibility.

Stabilization of Ordered Alpha-Helical Domains

This compound has been shown to actively stabilize and protect ordered alpha-helical domains within proteins, particularly during structural transitions or conditions that might otherwise lead to denaturation and aggregation mrs-j.orgresearchgate.net. Investigations into the effect of this compound on bovine serum albumin (BSA) aggregation and denaturation revealed that this compound significantly inhibited the typical decrease in alpha-helical content that occurs upon reduction-induced denaturation mrs-j.org. This suggests that this compound helps maintain the native, ordered alpha-helical state of the protein, thereby preventing detrimental structural changes mrs-j.org.

Enhancement of Microsecond-Millisecond Dynamics (e.g., β4-α2 loop of ubiquitin)

A notable mechanistic insight into this compound action is its ability to enhance the microsecond-millisecond dynamics of specific protein regions. Using nuclear magnetic resonance (NMR) spectroscopy, studies have demonstrated that this compound enhances the dynamics of the β4-α2 loop of ubiquitin nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.comucla.eduresearchmap.jpnii.ac.jp. This enhancement was evidenced by changes in the line width of amide proton resonances and the transverse relaxation rates of nitrogen atoms nih.govresearchgate.net.

Despite the general assumption that compounds enhancing protein dynamics might lead to destabilization, this compound remarkably enhances the stability of ubiquitin against guanidinium (B1211019) chloride denaturation, even as it increases the flexibility of the β4-α2 loop nih.govresearchgate.net. This simultaneous enhancement of both stability and flexibility by a single compound highlights a unique aspect of this compound's mechanism of action nih.govresearchgate.netnii.ac.jp. This effect is hypothesized to aid denatured protein molecules in escaping kinetic traps, thereby contributing to their stabilization nii.ac.jp.

Prevention of Non-Specific Protein Interactions by this compound

This compound plays a crucial role in preventing non-specific protein interactions, which can be detrimental in various biochemical processes, including protein purification and crystallization. These compounds are known to prevent proteins from interacting inappropriately with other molecules or surfaces hamptonresearch.cominterchim.fr. Their zwitterionic nature is believed to contribute to this effect by neutralizing electrostatic interactions, thereby reducing the propensity for non-specific associations sigmaaldrich.com. This property is particularly valuable in increasing the yields of membrane, nuclear, and cytoskeletal-associated proteins, where non-specific binding can lead to significant losses or aggregation hamptonresearch.comsigmaaldrich.comhopaxfc.com.

Mechanisms of Protein Aggregation Inhibition by this compound

This compound is well-documented for its ability to inhibit protein aggregation, a critical issue in protein research, production, and therapeutics. The mechanisms underlying this anti-aggregation effect are multifaceted.

This compound effectively prevents aggregate formation, particularly at the early stages of the aggregation process, as observed in studies with bovine serum albumin (BSA) mrs-j.orgresearchgate.netresearchgate.net. It achieves this by slowing down the aggregation process, largely by helping proteins maintain their ordered alpha-helical state mrs-j.org. This suggests that this compound interferes with the misfolding pathways that lead to aggregation, rather than simply solubilizing pre-formed aggregates hamptonresearch.commrs-j.org.

The inhibition of aggregation is hypothesized to involve the interaction of this compound's short hydrophobic group with the hydrophobic regions of proteins, thereby preventing the inappropriate exposure and interaction of these regions that can lead to aggregation during renaturation soltecventures.comsigmaaldrich.com. However, it is important to note that this compound may not prevent aggregation by directly binding strongly to protein molecules. Instead, its action might involve influencing the solvent atmosphere or solvation state surrounding the protein surface, effectively "screening" hydrophobic and electrostatic interactions that drive aggregation mrs-j.org.

In essence, NDSBs, including this compound, function as reversible molecular shields. They disrupt the aggregation pathway by impeding the formation of highly aggregation-prone intermediates researchgate.net. This allows partially unfolded intermediates to regain their native states through refolding once stress conditions are removed researchgate.net. Furthermore, this compound has been shown to increase both the aggregation and denaturation temperatures of proteins like acidic fibroblast growth factor (aFGF) by approximately 4 degrees Celsius, indicating its stabilizing effect against thermal and chemical stress nih.gov.

Prevention of Aggregate Formation at Early Stages

This compound has been shown to effectively prevent the formation of protein aggregates, particularly at the early stages of the aggregation process. researchgate.netmrs-j.org Research investigating the effect of this compound on bovine serum albumin (BSA) aggregation, induced by reduction, demonstrated that the compound significantly delayed the onset of aggregation. researchgate.netmrs-j.org For instance, in the absence of this compound, the hydrodynamic diameter of BSA aggregates began to increase around 30 minutes, whereas in the presence of 0.5 M this compound, this increase was delayed to approximately 50 minutes. mrs-j.org This suggests that this compound acts to maintain the ordered α-helical state of native BSA, thereby preventing the initial steps that lead to aggregation. researchgate.netmrs-j.org

Table 1: Effect of this compound on the Onset of BSA Aggregation

| Condition | Approximate Time to Aggregation Onset (min) |

| Control (no this compound) | 30 |

| With 0.5 M this compound | 50 |

Furthermore, this compound has been reported to increase protein solubility. For example, at a concentration of 0.25 M, this compound almost doubled the solubility of lysozyme (B549824), and at 0.75 M, it nearly tripled it. hamptonresearch.com This enhanced solubility contributes to the prevention of aggregation by keeping proteins in a soluble, non-aggregated state. hamptonresearch.com

Disruption of Aggregation Pathways

While the precise molecular mechanism of this compound remains an area of ongoing research, current understanding suggests that it disrupts aggregation pathways by influencing the solvent environment around the protein rather than through direct, strong protein binding. mrs-j.org this compound is hypothesized to exert a "screening effect" on hydrophobic and electrostatic interactions, which are often implicated in protein conformational changes leading to aggregation. mrs-j.org As a class, non-detergent sulfobetaines can act as reversible molecular shields, thereby interfering with the aggregation pathway and hindering the formation of highly aggregation-prone intermediate states. researchgate.net

This compound also plays a role in maintaining protein structural integrity by inhibiting the destruction of α-helical structures. mrs-j.org Interestingly, studies on ubiquitin have shown that this compound can enhance the microsecond-millisecond dynamics of specific protein loops, such as the β4-α2 loop. researchgate.netnih.gov This increased flexibility, paradoxically, can lead to enhanced protein stability against denaturation, suggesting that this compound may facilitate proper folding pathways by promoting dynamic conformational adjustments. nih.gov It is important to note that this compound prevents non-specific protein interactions but does not disrupt already strongly aggregated proteins. hamptonresearch.com

Impact on β-sheet Domain Hydrophobic Interactions

A key aspect of this compound's anti-aggregation mechanism involves its impact on β-sheet domain hydrophobic interactions. researchgate.netmrs-j.org During protein aggregation, particularly when proteins undergo structural changes, newly formed β-sheet domains often interact hydrophobically, leading to the formation of tightly packed, local structured regions. researchgate.netmrs-j.org this compound has been observed to inhibit these specific hydrophobic interactions between β-sheet domains. researchgate.netmrs-j.org

Applications of Ndsb 195 in Protein Biochemistry Methodologies

Protein Solubilization and Extraction Enhancements

NDSB-195 significantly improves the efficiency of protein solubilization and extraction from various biological sources, particularly for challenging protein classes.

This compound is highly effective in increasing the extraction yield of membrane proteins, with reported increases of up to 30%. interchim.frhamptonresearch.comsoltecventures.comhopaxfc.comsigmaaldrich.comsigmaaldrich.com This enhancement is attributed to the compound's short hydrophobic groups, which interact with the hydrophobic regions of proteins, combined with the charge neutralization provided by the sulfobetaine (B10348) group. interchim.frhamptonresearch.comsoltecventures.comsigmaaldrich.comhopaxfc.com Unlike conventional detergents, this compound does not form micelles, thus offering a non-denaturing environment for protein extraction. interchim.frhamptonresearch.comsoltecventures.comsigmaaldrich.comfujifilm.com

Beyond membrane proteins, this compound also demonstrates efficacy in increasing the extraction yield of nuclear and cytoskeletal-associated proteins. interchim.frhamptonresearch.comsoltecventures.comhopaxfc.comsigmaaldrich.comsigmaaldrich.com Specific applications include microsomal protein extraction and nuclear protein recovery, where this compound aids in isolating these complex protein types. sigmaaldrich.comsigmaaldrich.comresearchgate.net Its use has been noted in improving the efficiency of solubilization for nuclear proteins. merckmillipore.comhopaxfc.com

Recombinant protein expression in bacterial systems, particularly Escherichia coli, often leads to the formation of insoluble protein aggregates known as inclusion bodies. acs.orgtandfonline.comresearchgate.net this compound plays a crucial role in reducing aggregation and facilitating the refolding of proteins extracted from these inclusion bodies. interchim.frhamptonresearch.comsigmaaldrich.comfujifilm.com Studies have shown that this compound can lead to a better yield of correctly folded proteins compared to other NDSBs, such as NDSB-201 or NDSB-256, when preparing active recombinant proteins like GST-C/EBPβ from inclusion bodies. tandfonline.com Typically, inclusion body proteins are solubilized with denaturing reagents like urea (B33335) or guanidine (B92328) HCl, followed by a renaturation step, which NDSBs facilitate. acs.orgtandfonline.com

| NDSB Type | Observed Yield (Relative to Total Expressed Protein) | Notes |

|---|---|---|

| This compound | Better yield | Resulted in a better yield of correctly folded GST-C/EBPβ compared to NDSB-201 or NDSB-256. tandfonline.com |

| NDSB-201 | Sufficient yield (47.6%) | Facilitated preparation of active recombinant GST-C/EBPβ, with a yield of 47.6% from a 500-mL culture. tandfonline.com |

| NDSB-256 | Lower yield than this compound | Compared to this compound, it yielded less correctly folded GST-C/EBPβ. tandfonline.com |

Protein Refolding and Renaturation Strategies

This compound is a significant additive in strategies aimed at refolding and renaturing denatured proteins, preventing aggregation, and promoting the formation of active protein conformations.

This compound is reported to prevent protein aggregation and actively facilitate the renaturation of both chemically and thermally denatured proteins. soltecventures.commerckmillipore.comhopaxfc.comsigmaaldrich.comsigmaaldrich.comhopaxfc.com A key advantage of NDSBs is that most enzymes retain their activity in the presence of these reagents, indicating their non-denaturing nature. soltecventures.comhamptonresearch.com Research suggests that this compound enhances the microsecond-millisecond dynamics of specific protein loops, such as the β4-α2 loop of ubiquitin, and simultaneously enhances protein stability against denaturation, demonstrating a unique mechanism of action. nih.gov

This compound has been shown to significantly increase protein solubility. For instance, in the case of lysozyme (B549824), this compound almost doubles its solubility at a concentration of 0.25 M and nearly triples it at 0.75 M (at 20°C and pH 4.6). soltecventures.comhamptonresearch.com This improved solubility also correlates with an increased crystal growth rate for lysozyme. hamptonresearch.com Furthermore, this compound has been successfully used to grow crystals of malate (B86768) dehydrogenase (MDH), increasing crystal size from 0.1 mm to 0.4 mm, and has contributed to reducing crystal twinning and inducing new crystal forms for proteins like Desulfovibrio Gigas type II ferredoxin. hamptonresearch.comresearchgate.net

| This compound Concentration | Effect on Lysozyme Solubility |

|---|---|

| 0.25 M | Almost doubles solubility soltecventures.comhamptonresearch.com |

| 0.75 M | Nearly triples solubility soltecventures.comhamptonresearch.com |

This compound is recognized for its ability to improve the efficiency of in vitro protein renaturation. hamptonresearch.comresearchgate.netbioscientifica.it Studies investigating the refolding of recombinant human Bone Morphogenetic Protein-2 (BMP-2) from inclusion bodies have shown that this compound, among other zwitterionic and nonionic detergents, contributes to high yields of BMP-2 dimers, which are the biologically active form of the protein. researchgate.netacs.orgnih.gov While specific quantitative data for this compound's direct impact on enzymatic activity during renaturation is often presented in the context of the NDSB family, a related compound, NDSB-256-4T, has been reported to improve the in vitro renaturation efficiency of reduced hen egg lysozyme (achieving 60% enzymatic activity at 600 mM) and chemically unfolded tryptophan synthase β2 subunit (achieving 100% enzymatic activity at 1.0 M). hamptonresearch.com These findings highlight the general efficacy of NDSBs in promoting functional protein recovery.

| Protein | NDSB Type & Concentration | Renaturation Outcome | Notes |

|---|---|---|---|

| Reduced Hen Egg Lysozyme | NDSB-256-4T at 600 mM | 60% enzymatic activity hamptonresearch.com | Example demonstrating NDSB family efficacy in renaturation. hamptonresearch.com |

| Chemically Unfolded Tryptophan Synthase β2 Subunit | NDSB-256-4T at 1.0 M | 100% enzymatic activity hamptonresearch.com | Example demonstrating NDSB family efficacy in renaturation. hamptonresearch.com |

| Recombinant Human BMP-2 | This compound (as part of zwitterionic detergents) | High yield of BMP-2 dimers researchgate.netacs.orgnih.gov | This compound contributes to effective refolding of recombinant proteins from inclusion bodies. researchgate.netacs.orgnih.gov |

Applications in Fusion Protein Reconstitution from Inclusion Bodies

The expression of recombinant proteins in systems like Escherichia coli often leads to the formation of insoluble aggregates known as inclusion bodies. Reconstituting functional proteins from these inclusion bodies is a major challenge in protein biochemistry. This compound is highly effective in addressing this issue. It is utilized for the reconstitution of both heat- and chemically-denatured proteins, as well as fusion proteins derived from inclusion bodies. fujifilm.comhamptonresearch.com The mechanism is hypothesized to involve the interaction of this compound's short hydrophobic group with the hydrophobic regions of proteins, thereby preventing aggregation during the renaturation process. sigmaaldrich.commerckmillipore.com

A notable application includes the use of this compound to prevent the aggregation of the Ets Transcription Factor DNA-binding domain (ETSD) following thrombin cleavage. This anti-aggregation property was crucial for the subsequent crystallization of ETSD in complex with DNA, highlighting this compound's role in preparing challenging protein samples for structural studies. nih.govnih.gov In studies on recombinant human Bone Morphogenetic Protein-2 (BMP-2) refolding from inclusion bodies, this compound was found to facilitate the formation of BMP-2 dimers. acs.orgacs.org

Comparative Studies with Other Refolding Additives (e.g., detergents, sugars)

This compound distinguishes itself from traditional detergents due to its zwitterionic nature and inability to form micelles, making it a non-denaturing solubilizing agent. hamptonresearch.comfujifilm.comsigmaaldrich.comhamptonresearch.com This characteristic allows it to be easily removed from protein solutions by dialysis, a significant advantage in protein purification workflows. fujifilm.comsigmaaldrich.comhamptonresearch.com

Comparative studies on the refolding of recombinant human BMP-2 from inclusion bodies have provided insights into the efficacy of this compound alongside other additives. In these studies, this compound, along with nonionic detergents such as NP-40 and Tween 80, was observed to promote BMP-2 dimer formation. However, ionic detergents like sarkosyl and cetylpyridinium (B1207926) chloride generally yielded higher percentages of BMP-2 dimers. acs.orgacs.orgnih.gov Furthermore, combinations of sugars (e.g., glucose, sorbitol, sucrose) with anionic detergents (e.g., sodium dodecyl sulfate (B86663), sarkosyl) were also effective in reducing oligomerization and increasing the yield of BMP-2 dimers. acs.orgacs.org

While this compound generally facilitates protein renaturation and prevents aggregation, its specific effects can vary depending on the protein. For instance, this compound has been reported to decelerate Gly-Pro cis-trans isomerization, a process that is accelerated by another non-detergent sulfobetaine, NDSB-256. researchgate.net This suggests that the choice of NDSB compound can be critical and protein-specific.

Protein Crystallization and Structural Elucidation

This compound is recognized as a valuable additive for enhancing protein crystallization and structural elucidation efforts. It improves crystal growth and size, aids in reducing crystal twinning, and facilitates the growth of novel crystal forms. hamptonresearch.comp212121.com

Enhancement of Crystal Growth and Size

This compound significantly enhances protein solubility and promotes the growth of larger crystals without compromising their quality. For instance, this compound has been shown to nearly triple the solubility of lysozyme at a concentration of 0.75 M, and concurrently increase its crystal growth rate. hamptonresearch.com

Table 1: Effect of this compound on Lysozyme Solubility and Crystal Growth

| This compound Concentration (M) | Lysozyme Solubility Increase | Crystal Growth Rate |

| 0.25 | ~2x | Increased |

| 0.75 | ~3x | Increased |

Source: hamptonresearch.com

Furthermore, this compound has been successfully employed to increase the crystal size of Malate Dehydrogenase (MDH) from 0.1 mm to 0.4 mm. hamptonresearch.com Its presence was also instrumental in obtaining highly diffracting triclinic crystals of hen egg-white lysozyme when using ammonium (B1175870) sulfate as a precipitant; in its absence, only amorphous precipitates were observed. researchgate.netgist.ac.krresearchgate.net this compound has also been utilized to optimize the crystal formation of vascular endothelial growth factor/5A12 Fab researchgate.net and to obtain larger crystals of truncated pvDOHH. uni-luebeck.de

Reduction of Crystal Twinning

Crystal twinning can impede the determination of protein structures via X-ray crystallography. This compound has demonstrated efficacy in mitigating this issue. It contributed to a reduction in crystal twinning for Desulfovibrio Gigas type II ferredoxin, facilitating successful structural determination. hamptonresearch.comp212121.com The use of additives to reduce twinning is a known strategy in crystallography, and this compound serves this function effectively. escholarship.org

Facilitation of New Crystal Form Growth

Beyond improving existing crystal forms, this compound has been shown to induce the growth of entirely new crystal forms. For Desulfovibrio Gigas type II ferredoxin, this compound not only reduced twinning but also led to the formation of a novel crystal form. hamptonresearch.comp212121.com Similarly, it facilitated the growth of triclinic crystals of hen egg-white lysozyme, a crystal form that had not been previously described. researchgate.netresearchgate.net

Crystallization of Challenging Proteins

This compound is particularly valuable for the crystallization of proteins that are otherwise difficult to crystallize due to aggregation or other stability issues.

Malate Dehydrogenase (MDH) : this compound has been successfully employed for growing crystals of Malate Dehydrogenase (MDH), leading to an increase in crystal size from 0.1 mm to 0.4 mm. hamptonresearch.comchemicalbook.com It has also shown protein stabilization properties for both pig heart and halophilic malate dehydrogenase. researchgate.netresearchgate.net

Ets Transcription Factor DNA-binding domain : The Ets domain of the Ets2 transcription factor is prone to aggregation. This compound played a critical role in preventing the aggregation of this domain after thrombin cleavage, enabling its crystallization in complex with DNA. nih.govnih.govresearchgate.netsigmaaldrich.com this compound was crucial for increasing the protein's solubility, which is often a prerequisite for successful crystallization. nih.gov It was also used in the crystallization of Ets1 in complex with DNA. tandfonline.com

Hsp27 α-crystallin domain : this compound was incorporated into the protein solution at a concentration of 200 mM for the crystallization of the α-crystallin domain of human Hsp27 (specifically, the E125A/E126A mutant fragment). Its inclusion was instrumental in obtaining well-ordered crystals of this domain, which diffracted to 2.0 Å resolution. researchgate.netnih.gov

Ferredoxin : For Desulfovibrio Gigas type II ferredoxin, this compound was critical in achieving successful crystallization by reducing crystal twinning and facilitating the growth of a new crystal form. hamptonresearch.comp212121.com

Absence of this compound Binding in Crystals

Early research utilizing sulfur anomalous X-ray scattering indicated the absence of bound this compound within protein crystals, suggesting that its beneficial effects on crystallization, such as reducing crystal twinning and promoting new crystal forms, might stem from its influence on the solution environment rather than direct protein interaction p212121.com. For instance, this compound was shown to be critical in solving the structure of Desulfovibrio Gigas type II ferredoxin by reducing crystal twinning and leading to the growth of a new crystal form p212121.com. Similarly, in the crystallization of hen egg-white lysozyme, this compound facilitated the formation of highly diffracting crystals even with precipitants like ammonium sulfate, which typically yield amorphous precipitates in its absence researchgate.netnih.gov. The resulting lysozyme crystals exhibited a triclinic unit cell not previously described and diffracted to a resolution of 2 Å, with only minor structural differences compared to known lysozyme structures researchgate.netnih.gov.

However, more recent studies have presented findings that challenge the notion of complete absence of binding. In one specific instance involving the crystal structure of purine (B94841) nucleoside phosphorylase (PNP) from Schistosoma mansoni, this compound was unexpectedly observed to occupy both the ribose and phosphate (B84403) binding sites within the protein's active site. This specific binding was described as unique to that particular structure, highlighting that while generally considered non-binding, this compound can, under certain circumstances, interact directly with protein active sites, influencing conformational flexibility rcsb.org.

Protein Purification and Separation Techniques

This compound is broadly applied in protein purification and separation, where its non-denaturing and anti-aggregation properties are highly advantageous hopaxfc.comfujifilm.cominterchim.frhopaxfc.com.

This compound has been successfully employed in the chromatographic purification of halophilic proteins, particularly in low ionic strength buffers merckmillipore.comhopaxfc.comhopaxfc.com. Halophilic proteins often require high salt concentrations for stability, which can complicate purification. This compound can serve as a substitute for sodium chloride, helping to maintain protein solubility and prevent aggregation in conditions that would otherwise lead to precipitation hamptonresearch.com. For example, studies with lysozyme demonstrated that this compound significantly increased protein solubility as a function of sodium chloride concentration; at 0.25 M this compound, lysozyme solubility nearly doubled, and at 0.75 M, it almost tripled hamptonresearch.comsoltecventures.com. This indicates its utility in minimizing the need for high salt concentrations during the isolation of such proteins.

In isoelectric focusing (IEF), a technique used to separate proteins based on their isoelectric points, protein precipitation can be a common issue, especially under non-denaturing conditions. This compound effectively reduces such precipitation, thereby improving the resolution and reproducibility of IEF experiments hopaxfc.comresearchgate.nethopaxfc.comresearchgate.net. In imaged capillary isoelectric focusing (icIEF), this compound has shown excellent properties as a stabilizing additive, leading to enhanced resolution and a considerable reduction in focusing time and sample requirements. Its use helps maintain protein solubility throughout the pH gradient, preventing aggregation that would otherwise impair separation nih.govfrontiersin.org.

Impact of Ndsb 195 on Enzyme Activity and Stability

Specific Cases of Enzyme Activity Modulation by NDSB-195 (e.g., thrombin inhibition)

Table 1: Effect of this compound on Thrombin Activity and Fibrinogen Gelation

| Parameter | Without this compound | With this compound | Reference |

| Thrombin Activity | Full | ~50% inhibited | |

| Fibrinopeptide Release | Uninhibited | Inhibited | |

| Fibrin Gel Characteristics | Cloudy, stiff gel | Transparent, soft gel | |

| Gelation Time | Normal | Delayed |

Stabilization of Protein Against Denaturation (e.g., guanidium chloride)

This compound is well-documented for its ability to stabilize proteins against various denaturing conditions. It has been shown to enhance the stability of ubiquitin, a well-studied model protein, when exposed to guanidinium (B1211019) chloride, a potent chemical denaturant fishersci.cacenmed.comsigmaaldrich.com. Beyond chemical denaturation, this compound is reported to prevent protein aggregation and facilitate the renaturation of both chemically and thermally denatured proteins.

This compound is particularly effective in the refolding of proteins obtained from inclusion bodies, which are often formed during recombinant protein expression in systems like Escherichia coli sigmaaldrich.com. For instance, this compound prevented the formation of aggregates in bovine serum albumin (BSA) that were induced by reduction during the early stages of aggregation. In the context of recombinant protein production, this compound has been demonstrated to yield a higher amount of correctly folded GST-C/EBPβ from inclusion bodies when compared to other NDSB variants like NDSB-201 or NDSB-256.

Table 2: this compound's Impact on Protein Denaturation and Refolding

| Protein System | Denaturing Agent/Condition | Observed Effect of this compound | Reference |

| Ubiquitin | Guanidinium Chloride | Enhanced stability against denaturation | fishersci.cacenmed.comsigmaaldrich.com |

| General Proteins | Chemical/Thermal Denaturation | Prevents aggregation, facilitates renaturation | |

| Bovine Serum Albumin (BSA) | Reduction | Prevented aggregate formation at early stages | |

| GST-C/EBPβ (from inclusion bodies) | Denaturation/Refolding | Improved yield of correctly folded protein |

Effects on Protein Thermal Stability (e.g., melting temperature)

The influence of this compound on protein thermal stability, often assessed by measuring the melting temperature (Tm), presents a nuanced picture. While this compound enhances the dynamics of the β4-α2 loop of ubiquitin, it simultaneously enhances the protein's stability against guanidinium chloride denaturation, suggesting a unique mechanism where increased flexibility can coincide with increased stability fishersci.cacenmed.com.

However, studies on other proteins indicate that this compound may not always significantly increase the melting temperature. For example, in an investigation of STEAP1, this compound (with a Tm of 58.21 °C) did not confer a significant increase in Tm when compared to the control condition (Tm of 58.74 °C). This suggests that for some proteins, this compound's primary role might be in maintaining protein integrity and preventing aggregation rather than directly elevating the thermal denaturation point.

Table 3: Effect of this compound on Protein Melting Temperature (Tm)

| Protein | Control Tm (°C) | Tm with this compound (°C) | Effect on Tm | Reference |

| STEAP1 | 58.74 | 58.21 | No significant increase |

Influence on Proline Cis-Trans Isomerization Kinetics

Proline cis-trans isomerization is a critical rate-determining step in protein folding, often catalyzed by peptidyl-proline cis-trans isomerases (PPIases). Research has explored the impact of NDSBs on the kinetics of this isomerization. A notable finding indicates that while NDSB-256 (dimethylbenzylammonium propane (B168953) sulfonate) accelerates the cis-trans isomerization of an Ala-Pro peptide bond, this compound exhibits the opposite effect, leading to a deceleration of this process. This distinct behavior highlights the specificity of different NDSB compounds in modulating fundamental protein folding events.

Table 4: Influence of NDSBs on Proline Cis-Trans Isomerization Kinetics

| Compound | Peptide Bond | Effect on Cis-Trans Isomerization Kinetics | Reference |

| This compound | Ala-Pro | Decelerates | |

| NDSB-256 | Ala-Pro | Accelerates |

Advanced Research Considerations and Future Directions

Elucidation of the Precise Molecular Mechanism of NDSB-195

While the utility of this compound in protein stabilization and refolding is well-documented, the precise molecular mechanism underpinning these effects remains an active area of investigation. nih.gov Unlike traditional osmolytes, this compound does not significantly increase solution viscosity. nih.gov It is a zwitterionic compound, maintaining this property across a wide pH range. hamptonresearch.comhopaxfc.com

Further research is required to fully elucidate how this compound interacts with protein surfaces and folding intermediates to prevent aggregation and promote correct folding pathways. The leading hypothesis suggests that the short hydrophobic group of this compound interacts with exposed hydrophobic patches on proteins, thereby preventing the intermolecular interactions that lead to aggregation. hamptonresearch.com

Comparative Studies with Other Non-Detergent Sulfobetaines (e.g., NDSB-256)

The family of non-detergent sulfobetaines encompasses a variety of compounds with differing hydrophobic moieties, leading to variations in their efficacy with different proteins. Comparative studies are crucial for selecting the optimal NDSB for a specific application. NDSB-256 (Dimethylbenzylammonium propane (B168953) sulfonate) is another widely used non-detergent sulfobetaine (B10348), and understanding its properties relative to this compound is instructive.

While both compounds are effective in preventing protein aggregation and aiding in refolding, their specific effects can differ. For instance, NDSB-256 has been shown to accelerate the cis-trans isomerization of proline residues, a rate-limiting step in the folding of many proteins. researchgate.net this compound, on the other hand, has been highlighted for its ability to increase the yield of dimeric recombinant human Bone Morphogenetic Protein-2 (BMP-2) during refolding. researchgate.net

The following table provides a comparative overview of this compound and NDSB-256 based on available research findings.

| Feature | This compound (Dimethylethylammonium propane sulfonate) | NDSB-256 (Dimethylbenzylammonium propane sulfonate) |

| Primary Function | Protein stabilization, prevention of aggregation, aids in refolding. hamptonresearch.com | Protein stabilization, prevention of aggregation, aids in refolding. researchgate.net |

| Specific Mechanism | Enhances microsecond-millisecond dynamics of specific protein loops. nih.gov | Accelerates Gly-Pro cis-trans isomerization. researchgate.net |

| Reported Applications | Increased solubility and crystal growth rate of lysozyme (B549824); improved crystal size of malate (B86768) dehydrogenase. hamptonresearch.com | Used in refolding of various proteins; acts as an additive in HCV and Zika virus detection reagents. hopaxfc.com |

| Hydrophobic Group | Ethyl | Benzyl |

Development of Novel this compound Derivatives and Analogs

The development of novel derivatives and analogs of this compound represents a promising avenue for creating more potent and specific "chemical chaperones." nih.govnih.govplos.org By systematically modifying the structure of this compound, it may be possible to fine-tune its properties for specific applications. For instance, altering the length or branching of the hydrophobic ethyl group could modulate its interaction with different protein surfaces. Introducing functional groups could enable covalent attachment to proteins or surfaces for specialized applications.

While the synthesis of various NDSB compounds is established, the targeted design and synthesis of this compound derivatives with enhanced properties is a key area for future research. The goal would be to develop molecules with improved efficacy in preventing aggregation, promoting the folding of particularly challenging proteins, or exhibiting greater specificity for certain classes of proteins. Such novel chemical chaperones could have significant implications for the production of therapeutic proteins and the study of protein misfolding diseases. nih.govplos.org

Integration of this compound in High-Throughput Protein Research Platforms

High-throughput screening (HTS) methodologies are increasingly employed in proteomics to rapidly screen for optimal conditions for protein purification, refolding, and crystallization. nih.govnih.gov The properties of this compound make it an ideal candidate for integration into these automated platforms. Its high solubility, low viscosity, and compatibility with a wide range of buffer conditions are advantageous in robotic liquid handling systems. hamptonresearch.comhamptonresearch.com

The inclusion of this compound in HTS kits for protein refolding and crystallization can significantly expand the screening space and increase the probability of identifying successful conditions. p212121.com For example, in automated crystallization trials, this compound can be systematically added to screening cocktails to assess its effect on crystal nucleation and growth. hamptonresearch.com Similarly, in automated refolding platforms, gradients of this compound concentration can be tested to determine the optimal level for maximizing the yield of correctly folded protein.

The table below outlines the potential benefits of integrating this compound into high-throughput platforms.

| Platform | Benefit of this compound Integration |

| Automated Protein Refolding | Can be included as a variable to optimize the yield of soluble, correctly folded protein. |

| High-Throughput Crystallization Screening | Can act as an additive to improve protein solubility and promote the growth of high-quality crystals. hamptonresearch.com |

| Protein Stability Screening | Can be used to assess its effect on the thermal and chemical stability of a large number of protein variants. |

Exploration of this compound in Emerging Biotechnological Applications

The unique properties of this compound are leading to its exploration in a range of biotechnological applications beyond basic protein research.

Pharmaceutical Applications (e.g., drug excipient for solubility and stability)

In the pharmaceutical industry, this compound is being investigated as a potential excipient in drug formulations. hopaxfc.com Many promising therapeutic molecules are poorly soluble in water, which can limit their bioavailability and efficacy. nih.govresearchgate.net The ability of this compound to enhance the solubility of proteins suggests it may have a similar effect on other poorly soluble drug compounds. hamptonresearch.com Furthermore, its protein-stabilizing properties could be leveraged to increase the shelf-life and stability of biologic drug products. sigmaaldrich.com

Reagent Additive in Diagnostic Assays (e.g., HCV, Zika virus detection)

The accuracy and reliability of diagnostic assays, such as ELISA and PCR-based methods, can be influenced by the stability and solubility of the protein and nucleic acid components. nih.govijirem.orgnih.govresearchgate.net While direct evidence for this compound in specific commercial diagnostic kits is not yet widespread, other non-detergent sulfobetaines, such as NDSB-256, have been used as additives in reagents for the detection of Hepatitis C virus (HCV) and Zika virus. hopaxfc.com The principle behind this application is that the NDSB can help to maintain the native conformation of viral antigens or antibodies, or improve the efficiency of enzymatic reactions in PCR by preventing the aggregation of polymerases. Given its similar properties, this compound is a strong candidate for exploration as an additive to enhance the performance of a wide range of diagnostic assays.

Q & A

Q. How does NDSB-195 enhance protein solubilization in membrane protein studies?

this compound is a non-detergent sulfobetaine that solubilizes membrane proteins without forming micelles, unlike traditional detergents. Its zwitterionic structure stabilizes hydrophobic regions of proteins while avoiding interference with downstream assays. For example, in nuclear or membrane protein extraction, it is typically used at 0.5–1 M concentrations and removed via dialysis due to its low molecular weight (195.28 g/mol) .

Q. What protocols are recommended for using this compound in refolding chemically denatured proteins?

this compound aids in refolding by reducing aggregation during renaturation. A standard protocol involves:

- Dialyzing denatured proteins (e.g., from inclusion bodies) against a buffer containing 0.5–1 M this compound.

- Gradually reducing denaturant concentrations while monitoring recovery via circular dichroism (CD) spectroscopy or activity assays. Its compatibility with UV detection at 280 nm ensures seamless integration with chromatography-based purification .

Q. How does this compound compare to other sulfobetaines (e.g., NDSB-256) in stabilizing proteins during purification?

Unlike NDSB-256 (MW 257.35 g/mol), this compound’s shorter hydrophobic chain (C7 vs. C12) reduces nonspecific interactions, making it ideal for proteins sensitive to hydrophobic environments. Both lack UV absorbance at 280 nm, but this compound is preferred for smaller proteins due to easier dialysis removal .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s dual role in enhancing protein flexibility and stability?

NMR studies on ubiquitin revealed that this compound increases microsecond-millisecond dynamics in the β4-α2 loop while stabilizing the overall structure against guanidinium chloride denaturation. This is attributed to its zwitterionic groups modulating hydrogen-bond networks and reducing aggregation-prone intermediates .

Q. How can this compound be optimized in NMR-based studies of protein-ligand interactions?

Key parameters include:

- Adding 0.5 M this compound to prevent ligand-induced aggregation (e.g., in Mincle-glycolipid interaction studies).

- Monitoring chemical shift perturbations (CSPs) via 2H-13C-15N-labeled proteins and long-range TROSY-HNCO experiments.

- Validating results with dynamic light scattering (DLS) to confirm suppressed aggregation .

Q. What experimental designs address contradictions in this compound’s concentration-dependent effects on protein stability?

Contradictions arise from context-dependent efficacy. For example:

- In HIV integrase studies, this compound (≤1 M) prevents precipitation without altering enzymatic activity.

- For ubiquitin, 0.5 M enhances dynamics but higher concentrations may destabilize. Systematic titration (0.1–2 M) paired with thermal shift assays or NMR relaxation measurements is recommended to identify optimal conditions .

Q. How does this compound improve crystallization of aggregation-prone proteins?

By destabilizing non-specific protein-protein interactions, this compound promotes ordered crystal lattice formation. A protocol includes:

- Screening crystallization buffers with 0.1–0.5 M this compound.

- Using microbatch-under-oil or vapor diffusion methods. Its non-ionic nature avoids interference with common crystallization precipitants like PEG .

Data Analysis and Validation

Q. What metrics validate this compound’s efficacy in hydrogen-bond stabilization during NMR experiments?

Analyze hydrogen-bond free energy (ΔG) via:

Q. How do researchers reconcile conflicting data on this compound’s impact on enzymatic activity?

Contradictions (e.g., β-galactosidase vs. HIV integrase assays) are resolved by:

- Pre-screening enzyme activity with/without this compound.

- Validating via orthogonal methods (e.g., fluorescence polarization for binding assays vs. activity-based probes) .

Methodological Best Practices

Q. What controls are essential when using this compound in protein interaction studies?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.